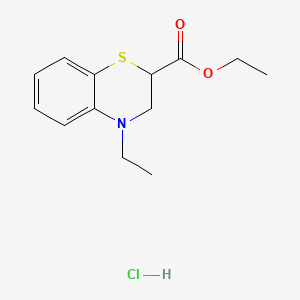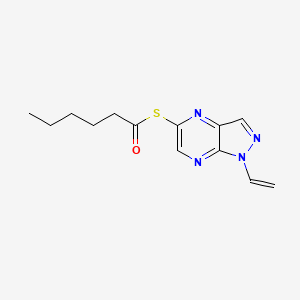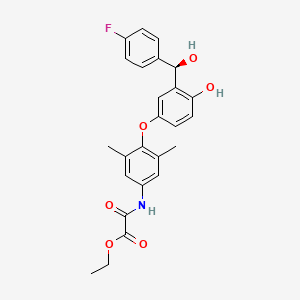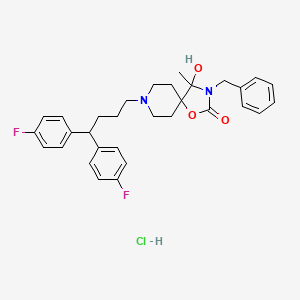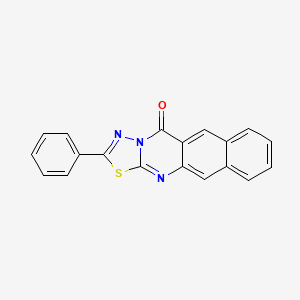
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for the development of new therapeutic agents, particularly in the treatment of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- typically involves a multi-step process. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine gas or N-chlorosuccinimide), nucleophiles (e.g., amines or thiols), and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential multi-targeted kinase inhibitor, showing promise in the treatment of various cancers.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular processes such as apoptosis and cell cycle regulation.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- involves its interaction with multiple kinase enzymes. It acts as an inhibitor of enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis in cancer cells by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the piperidinyl group.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound with a chlorine atom at the 4-position instead of the 2-position.
Uniqueness
The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for drug development .
Propiedades
Número CAS |
114684-95-6 |
|---|---|
Fórmula molecular |
C11H13ClN4 |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-chloro-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-8-4-5-13-9(8)10(15-11)16-6-2-1-3-7-16/h4-5,13H,1-3,6-7H2 |
Clave InChI |
UIEWMRXYDCBIOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC3=C2NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


